
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
説明
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a useful research compound. Its molecular formula is C15H14BrN and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-9,9-dimethyl-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-9,9-dimethyl-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
OLED Applications
4-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have significant applications in the field of organic light-emitting diodes (OLEDs). They are used in the development of host materials for phosphorescent OLEDs due to their ability to retain triplet energy and contribute to the thermal and morphological stabilities of the host material. This application enhances the performance of blue and red phosphorescent OLEDs, achieving notable external quantum efficiencies (Liu et al., 2016)(Liu et al., 2016).
Synthesis of Novel Compounds
The compound is utilized in the synthesis of novel materials, particularly in the creation of efficient blue thermally activated delayed fluorescence (TADF) emitters. The bulky acridine moieties of this compound, when linked with triarylboron groups, lead to the construction of molecules with high photoluminescent quantum yields and distinct TADF characteristics. These properties are crucial for the development of solution-processed OLEDs exhibiting blue emissions (Chen et al., 2021)(Chen et al., 2021).
Exciton Blocking Layer in OLEDs
In the context of OLEDs, a derivative of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, namely 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine, is used as a high triplet energy material. This material functions as an exciton blocking layer in blue phosphorescent OLEDs, contributing to improved quantum efficiency and enhanced device lifespan (Seo et al., 2015)(Seo et al., 2015).
Bipolar Compounds for OLEDs
Another application of 9,9-dimethyl-9,10-dihydroacridine derivatives is in the design of bipolar compounds for OLEDs. These compounds, when synthesized and applied in OLEDs, show high efficiency and impressive device performance, particularly in green phosphorescent OLEDs. This application demonstrates the versatility of acridine derivatives in the field of optoelectronics (Reddy et al., 2016)(Reddy et al., 2016).
特性
IUPAC Name |
4-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYOJVEASEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-9,9-dimethyl-9,10-dihydroacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



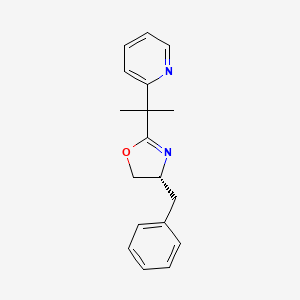
![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine]](/img/structure/B8246339.png)

![Ethanol, 2-[2-(triphenylmethoxy)ethoxy]-, 1-(4-methylbenzenesulfonate)](/img/structure/B8246368.png)
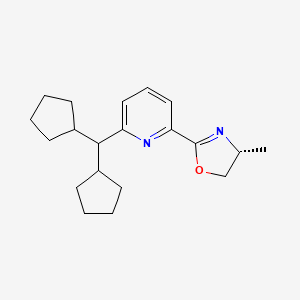
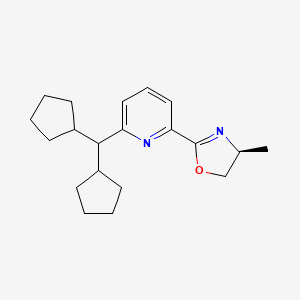
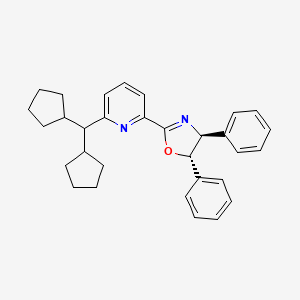
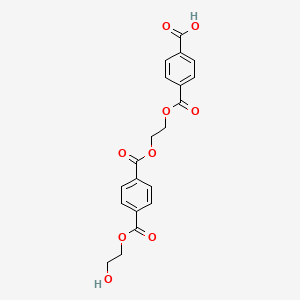
![5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8246396.png)
![4',4''''-[5'-(4-[2,2':6',2''-Terpyridin]-4'-ylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis[2,2':6',2''-terpyridine]](/img/structure/B8246398.png)



